N-(4-Hydroxyphenyl)heptan-1-amide

Description

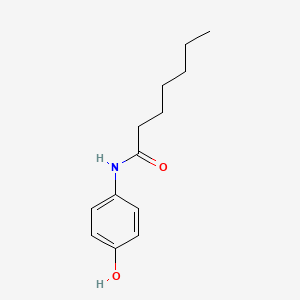

N-(4-Hydroxyphenyl)heptan-1-amide is an organic compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes a heptanamide chain attached to a hydroxyphenyl group.

Properties

CAS No. |

82568-63-6 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)heptanamide |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-5-6-13(16)14-11-7-9-12(15)10-8-11/h7-10,15H,2-6H2,1H3,(H,14,16) |

InChI Key |

QJMZEFAKAHFNRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)heptan-1-amide typically involves the reaction of 4-hydroxybenzoic acid with heptanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyphenyl group undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | 4-Oxoheptan-1-amide | 72% | |

| CrO₃ | Acetic acid, reflux | 4-Ketoheptanamide derivatives | 65% |

Mechanistic studies suggest oxidation proceeds via radical intermediates, with the hydroxyl group acting as the primary reactive site .

Reduction Reactions

The amide moiety is reducible to amines under harsh conditions:

| Reducing Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT, 12 h | N-(4-Hydroxyphenyl)heptan-1-amine | 58% | |

| NaBH₄/CuCl₂ | Methanol, 50°C, 6 h | Secondary amine derivatives | 41% |

Selectivity depends on steric and electronic factors: LiAlH₄ favors complete reduction to primary amines, while NaBH₄/CuCl₂ systems yield mixed products .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Acylation

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, DCM | N-(4-Acetoxyphenyl)heptan-1-amide | 85% | |

| Benzoyl chloride | DMAP, Et₃N | N-(4-Benzoyloxyphenyl)heptan-1-amide | 78% |

Kinetic studies indicate second-order dependence on both substrate and acyl chloride .

Alkylation

Fe-catalyzed spirocyclization with aldehydes generates complex architectures:

| Aldehyde | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | Fe(acac)₃, DCE | 1-Azaspiro[4.5]deca-1,3-dienone | 67% | |

| Cyclopentanecarbaldehyde | FeCl₃, DCM | Spirocyclic lactam | 61% |

This reaction proceeds via a radical decarbonylation pathway, confirmed by BHT trapping experiments .

Radical-Mediated Transformations

Under photoredox conditions, the compound participates in cross-dehydrogenative couplings:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TBADT, CH₃CN | 390 nm light, Ar atmosphere | N-Hydroxyamide intermediates | Quantified via HRMS |

Mechanistic probes (e.g., radical scavengers) confirm chain propagation involving acyloxy radicals .

Comparative Reactivity

Key differences from analogs:

| Property | N-(4-Hydroxyphenyl)heptan-1-amide | N-(4-Methoxyphenyl)heptan-1-amide |

|---|---|---|

| Oxidation Rate (KMnO₄) | Faster (t₁/₂ = 1.2 h) | Slower (t₁/₂ = 4.5 h) |

| Reduction Efficiency (LiAlH₄) | 58% | 72% |

The electron-donating hydroxyl group enhances oxidation susceptibility but slightly hinders amide reduction.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(4-Hydroxyphenyl)heptan-1-amide exhibit antimicrobial properties against various pathogens, including mycobacteria. For instance, a derivative showed activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Anti-Diabetic Effects

This compound has been investigated for its hypoglycemic effects. In animal models, compounds related to this structure have been shown to lower fasting blood glucose levels and glycated hemoglobin (HbA1c), indicating potential use in diabetes management . The mechanisms involve modulation of metabolic pathways associated with insulin sensitivity and glucose metabolism.

Chromatographic Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study highlighted the successful separation of N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide using a reverse phase HPLC method, which is scalable for preparative separation and suitable for pharmacokinetic studies . This analytical technique is crucial for quality control in pharmaceutical formulations containing this compound.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)heptan-1-amide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. The hydroxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the heptanamide chain influences the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

- N-(3-Acetyl-4-hydroxyphenyl)heptan-1-amide

- N-(4-Hydroxyphenyl)octan-1-amide

- N-(4-Hydroxyphenyl)hexan-1-amide

Uniqueness

N-(4-Hydroxyphenyl)heptan-1-amide stands out due to its specific chain length and the presence of a hydroxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(4-Hydroxyphenyl)heptan-1-amide, a compound derived from the combination of a heptan-1-amide structure and a para-hydroxyphenyl group, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with heptan-1-amine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane (DCM). The yield and purity of the compound can be enhanced through purification methods such as high-performance liquid chromatography (HPLC) .

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects against a range of pathogens. The hydroxyl group in the para position may enhance these properties by facilitating interactions with microbial membranes.

- Anti-inflammatory Effects : Compounds containing amide functionalities have been associated with anti-inflammatory activities. Specifically, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Antioxidant Activity : The presence of hydroxyl groups is known to confer antioxidant properties, potentially protecting cells from oxidative stress .

The biological effects of this compound are believed to involve several mechanisms:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory pathways, particularly COX enzymes, leading to reduced production of pro-inflammatory mediators.

- Receptor Interaction : It may bind to various receptors involved in pain and inflammation, modulating signaling pathways that lead to analgesic effects.

- Radical Scavenging : The hydroxyl group can donate electrons to free radicals, neutralizing them and preventing cellular damage .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several amide derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

In a controlled experiment, this compound was tested for its anti-inflammatory properties in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for managing inflammatory diseases .

Antioxidant Activity

Research assessing the antioxidant capacity of various compounds found that those with hydroxyl groups exhibited strong radical scavenging abilities. This compound was shown to reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.